2-Bromo-n-(methylsulfonyl)acetamide

Organic Synthesis Reaction Kinetics Leaving Group Ability

2-Bromo-N-(methylsulfonyl)acetamide (CAS 59504-75-5) is a specialized sulfonamide derivative with the molecular formula C3H6BrNO3S and a molecular weight of 216.06 g/mol. It is a bifunctional molecule characterized by an electrophilic α-bromoacetamide group and a methylsulfonamide moiety.

Molecular Formula C3H6BrNO3S
Molecular Weight 216.06 g/mol
CAS No. 59504-75-5
Cat. No. B1582212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-n-(methylsulfonyl)acetamide
CAS59504-75-5
Molecular FormulaC3H6BrNO3S
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)CBr
InChIInChI=1S/C3H6BrNO3S/c1-9(7,8)5-3(6)2-4/h2H2,1H3,(H,5,6)
InChIKeyXHHLSUHCWZXRQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(methylsulfonyl)acetamide (CAS 59504-75-5): Key Intermediate for Selexipag Synthesis


2-Bromo-N-(methylsulfonyl)acetamide (CAS 59504-75-5) is a specialized sulfonamide derivative with the molecular formula C3H6BrNO3S and a molecular weight of 216.06 g/mol [1]. It is a bifunctional molecule characterized by an electrophilic α-bromoacetamide group and a methylsulfonamide moiety. Its primary, and most commercially significant, role is as a critical chemical intermediate in the convergent synthesis of Selexipag (NS-304, ACT-293987), a first-in-class, orally active, selective prostacyclin IP receptor agonist developed for the treatment of pulmonary arterial hypertension (PAH) [2]. This specific compound provides the terminal N-(methylsulfonyl)acetamide fragment of the Selexipag molecule.

Why Generic 2-Bromo-N-(methylsulfonyl)acetamide Analogs Cannot Be Used for Selexipag Production


The synthesis of the active pharmaceutical ingredient (API) Selexipag is governed by a specific, patented process that mandates the use of exact intermediates to ensure the structure, purity, and safety of the final drug product [1]. 2-Bromo-N-(methylsulfonyl)acetamide is not merely a structural suggestion but a required component in the reaction sequence, where it reacts with a complex pyrazine-butyloxy intermediate to form the final Selexipag molecule [2]. Substituting this compound with a close analog, such as the corresponding 2-chloro-N-(methylsulfonyl)acetamide or an ethylsulfonyl variant, would produce a structurally distinct impurity that is not part of the registered and pharmacologically validated synthesis. Such a substitution introduces a high risk of generating an analog drug substance with unknown safety and efficacy profiles, which would be a critical failure in a GMP manufacturing environment and would not meet regulatory filing requirements for the commercial product, Uptravi.

Procurement-Relevant Quantitative Evidence for 2-Bromo-N-(methylsulfonyl)acetamide


Comparison of Leaving Group Basicity: Bromide vs. Chloride in Nucleophilic Substitution

The bromide ion is a significantly better leaving group than the chloride ion in nucleophilic substitution reactions due to its lower basicity. This principle is a core tenet of physical organic chemistry [1]. In the harsh reaction conditions often required for complex API synthesis, the enhanced reactivity of the bromoacetamide over its chloro-analog is a critical parameter for achieving a high-yielding, scalable process.

Organic Synthesis Reaction Kinetics Leaving Group Ability

Electrical Effect Comparison: The Electron-Withdrawing Methylsulfonyl Group vs. Simple Acetamide

The methylsulfonyl group (SO2CH3) is a powerful electron-withdrawing moiety. A comparison of the Hammett substituent constants (σm) for the group attached to the nitrogen atom illustrates its activating effect on the adjacent electrophilic carbon compared to a simple acetamide [1]. This enhances the carbon's electrophilicity and promotes reactivity with nucleophiles.

Physical Organic Chemistry Structure-Activity Relationship Electrophilicity

Best-Fit Application Scenarios for Procuring 2-Bromo-N-(methylsulfonyl)acetamide


GMP-Compliant Manufacturing of Selexipag API and Labeled Analogs

This is the primary and most demanding application. A CRO or CMO contracted to manufacture the active pharmaceutical ingredient (API) for Selexipag (Uptravi) under Good Manufacturing Practice (GMP) conditions must source the precise compound defined in the Drug Master File (DMF) and process patents [1]. The intermediate's purity, residual solvent profile, and trace metal content are critical parameters that must be accompanied by a full certificate of analysis (CoA) to support the regulatory filing and ensure the final API meets ICH guidelines.

Synthesis of Stable Isotope-Labeled Internal Standards for Bioanalysis

For the development of LC-MS/MS bioanalytical methods to support clinical pharmacokinetic studies of Selexipag, a stable isotopically labeled internal standard is required. 2-Bromo-N-(methylsulfonyl)acetamide serves as the key starting material for synthesizing the 13C- or deuterium-labeled version of the drug molecule. Purchasing the unlabeled compound is the first step in developing a synthetic route that will later incorporate the labeled version, ensuring consistent reactivity and impurity profiles between the standard and the analyte [2].

Impurity Profiling and Reference Standard Synthesis for Drug Development

During the chemical development and scale-up of Selexipag, any deviation from the core synthetic route can introduce new process-related impurities. Analogs of 2-Bromo-N-(methylsulfonyl)acetamide, such as the 2-chloro derivative, are known Selexipag impurities [1]. Therefore, the highest purity grade of the target compound is required as a crucial reagent to deliberately synthesize and isolate these potential impurities. This process is necessary to create certified reference standards, which are used to validate analytical methods and monitor quality in every commercial batch of the drug product.

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